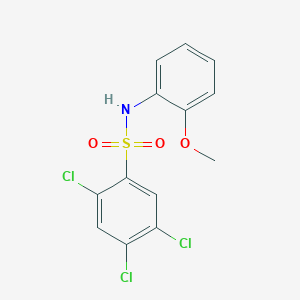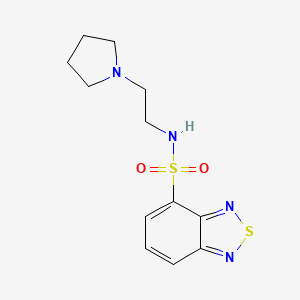![molecular formula C20H11Cl2N3O4 B11707429 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound characterized by the presence of dichlorophenyl, benzoxazole, and nitrobenzamide groups
Preparation Methods
The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by the reaction with 4-nitrobenzoyl chloride under controlled conditions . The reaction conditions often require specific temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and control .
Chemical Reactions Analysis
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, forming N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkyl groups.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can be compared with similar compounds such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the dichlorophenyl group but differs in its additional functional groups and biological activity.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, used in herbicide production.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H11Cl2N3O4 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-12-3-7-15(16(22)9-12)20-24-17-10-13(4-8-18(17)29-20)23-19(26)11-1-5-14(6-2-11)25(27)28/h1-10H,(H,23,26) |
InChI Key |
NEZAFUUJGBADBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)

![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)


![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)

![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
